molecular formula C6H13NO3 B128768 (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 87421-23-6

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No.: B128768
CAS No.: 87421-23-6
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is an organic compound with the chemical formula C6H13NO3. This compound is a chiral molecule with two chiral centers, making it an important subject of study in stereochemistry. It is a colorless crystalline solid with good solubility in water and a melting point of 170-173 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can be achieved through various methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the molecule. For example, asymmetric hydrogenation of suitable precursors can yield the desired product with high enantiomeric purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and efficiency in producing the desired enantiomer. The use of genetically engineered microorganisms can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides to form substituted amino acids.

Major Products:

Scientific Research Applications

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Uniqueness: (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369265
Record name (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87421-23-6
Record name (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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